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Most Common

chrale Patient Key Effi (All Combinations) Treat t-E t
e icac ombinations reatment-Emergen
Inhibitor Number v Y :
Adverse Event (TEAE)
Abemaciclib 53 Clinical Benefit Rate at 24 weeks (CBR24): Diarrhea (87.5% with 75
[1] 49.5% mg CAMI)
Palbociclib 78 Median Progression-Free Survival (mPFS): Neutropenia (80% with
[1] 7.4 months (95% Cl, 5.3-9.3) 75 mg CAMI)
Ribociclib [1] 60 Antitumor activity was observed across all Neutropenia (32.1% with
combinations, including in patients 400 mg RIB; 53.1% with
previously treated with a CDK4/6i and/or 600 mg RIB)

fulvestrant.

Key Findings and Clinical Implications

The data from the trials support the use of camizestrant as a new endocrine backbone in combination

therapy.

¢ Consistent Efficacy: In the SERENA-6 Phase lll trial, switching to camizestrant plus a CDK4/6
inhibitor upon detection of an ESR1 mutation demonstrated a 56% reduction in the risk of disease
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progression or death compared to continuing with an aromatase inhibitor plus a CDK4/6 inhibitor
[2]. This benefit was consistent across all three CDK4/6 inhibitors and various patient subgroups [2].
e Manageable Safety and Quality of Life: The safety profile of each combination was consistent
with the known profiles of the individual drugs, with no new safety signals identified [1] [2].
Visual side effects (photopsia) with camizestrant were generally brief, caused minimal
disruption to daily life, and did not lead to structural eye changes [3]. Patient-reported
outcomes from SERENA-6 also showed that the camizestrant combination delayed the time to
deterioration in global health status and quality of life compared to the standard-of-care arm [4].

Experimental Protocol Overview

The following diagram illustrates the structure of the SERENA-1 trial, which generated the comparative

data.
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SERENA-1 Trial Design Overview
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Here is a detailed breakdown of the trial's methodology [1] [5]:

e Study Design: SERENA-1 (NCT03616587) is a Phase |, multipart, open-label study. The parts
relevant to CDK4/6 inhibitors (C, D, G, H, K, L) used a dose-escalation and dose-expansion
format.

¢ Patient Population: The trial enrolled women with ER-positive, HER2-negative advanced breast
cancer who had received a median of 2 prior regimens for advanced disease. Notably, 83% had
received a prior CDK4/6 inhibitor and 59% had received prior fulvestrant, indicating a heavily pre-
treated population [1].

¢ Interventions: Patients received:

o Camizestrant (75 or 150 mg) + Abemaciclib
o Camizestrant (75, 150, or 300 mg) + Palbociclib
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o Camizestrant (75 mg) + Ribociclib (400 or 600 mg)
o All drugs were administered orally once daily. CDK4/6 inhibitors were given as per their regional
labels, and dose adjustments were permitted based on prior treatment.
¢ Primary Objectives: To investigate the safety, tolerability, and define dosing regimens for
camizestrant combinations.

e Secondary Objectives: To assess efficacy, antitumor activity, and pharmacokinetics.
¢ Assessments:

o Safety: Treatment-emergent adverse events (TEAES) were monitored.

o Efficacy: Included Clinical Benefit Rate at 24 weeks (CBR24) and median Progression-Free
Survival (mPFS), assessed per RECIST v1.1 guidelines.

o Pharmacokinetics (PK): Plasma concentrations of all drugs were measured using validated
liquid chromatography-tandem mass spectrometry (LC/MS-MS).

o Pharmacodynamics: Circulating tumor DNA (ctDNA) was analyzed to monitor the impact on
ESR1 mutations.

In summary, the evidence supports camizestrant 75 mg as a well-tolerated and effective oral SERD that can

be successfully combined with any of the three standard CDK4/6 inhibitors.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact

Your Ultimate Destination for Small-Molecule (aka. Address:

smolecule) Compounds, Empowering Innovative

Research Solutions Beyond Boundaries. Phone:
Email:
Web:

Ontario, CA 91761, United
States

(512) 262-9938
info@smolecule.com

www.smolecule.com

© 2026 Smolecule. All rights reserved. 5/5

Tech Support


https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s1965369?utm_src=pdf-bulk
https://www.smolecule.com/products/s1965369?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

